GF 15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

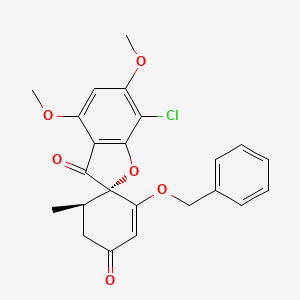

(2S,5'R)-7-chloro-4,6-dimethoxy-5'-methyl-3'-phenylmethoxyspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClO6/c1-13-9-15(25)10-18(29-12-14-7-5-4-6-8-14)23(13)22(26)19-16(27-2)11-17(28-3)20(24)21(19)30-23/h4-8,10-11,13H,9,12H2,1-3H3/t13-,23+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWAOYZSUFCPKY-ZLOXQWCVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergence of a Pleiotropic Cytokine: A Technical History of Growth Differentiation Factor 15

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Foundational Characterization of Growth Differentiation Factor 15 (GDF15).

Introduction

Growth Differentiation Factor 15 (GDF15), a divergent member of the transforming growth factor-beta (TGF-β) superfamily, has emerged as a critical signaling molecule in a vast array of physiological and pathological processes.[1] Initially identified through independent lines of inquiry in the late 1990s, its discovery was a testament to the power of molecular biology techniques aimed at identifying differentially expressed genes in activated macrophages and other cellular contexts.[2][3] This technical guide provides a comprehensive overview of the seminal discoveries and the history of GDF15, with a focus on the experimental methodologies, quantitative data from foundational studies, and the early understanding of its signaling pathways.

A Multifaceted Discovery: The Many Names of GDF15

The discovery of GDF15 was not a singular event but rather a confluence of independent research efforts, each bestowing a different name upon the same molecule. This led to a period of disparate nomenclature before a unified identity was established.

| Timeline of Discovery and Nomenclature | Research Group/Lead Author | Context of Discovery | Original Name | Year |

| 1997 | Bootcov et al. | Subtraction cloning of genes upregulated in activated human macrophages.[3] | Macrophage Inhibitory Cytokine-1 (MIC-1) | 1997 |

| 1997 | Lawton et al. | Screening of a human placenta cDNA library.[4] | Placental Transforming Growth Factor-Beta (PTGFB) | 1997 |

| 1997 | Hromas et al. | Identification of novel TGF-β superfamily members in the placenta.[2] | Placental Bone Morphogenetic Protein (PLAB) | 1997 |

| 1998 | Paralkar et al. | Cloning of novel factors from prostate tissue. | Prostate Derived Factor (PDF) | 1998 |

| 2001 | Baek et al. | Subtractive hybridization to identify genes induced by NSAIDs in colorectal cancer cells. | Non-steroidal Anti-inflammatory Drug-activated Gene-1 (NAG-1) | 2001 |

It was later confirmed that MIC-1, PTGFB, PLAB, PDF, and NAG-1 were all the same protein, which is now officially known as Growth Differentiation Factor 15 (GDF15).[5]

The Initial Cloning and Characterization: Unraveling a Novel Cytokine

The foundational discoveries of GDF15 relied on cutting-edge molecular biology techniques of the time to isolate and characterize this novel gene and its protein product.

Experimental Protocols

The protocol employed by Bootcov and colleagues in 1997 was instrumental in the initial identification of GDF15 as MIC-1.[3]

-

Cell Culture and Macrophage Activation:

-

RNA Extraction and cDNA Synthesis:

-

Total RNA was extracted from both PMA-treated (activated) and untreated (resting) U937 cells.

-

Poly(A)+ RNA was isolated and used as a template for first-strand cDNA synthesis using reverse transcriptase.

-

-

Subtractive Hybridization:

-

The cDNA from activated macrophages ("tester") was hybridized with an excess of biotinylated cDNA from resting macrophages ("driver").

-

Common sequences between the tester and driver formed hybrids, which were then removed using streptavidin-coated beads.

-

The remaining unhybridized "tester" cDNA, enriched for genes specifically expressed in activated macrophages, was amplified by PCR.

-

-

Library Construction and Screening:

-

The subtracted cDNA was cloned into a suitable vector to create a subtracted cDNA library.

-

The library was screened to identify clones representing genes upregulated upon macrophage activation. One of these clones was identified as MIC-1.

-

To validate the differential expression of MIC-1, Northern blot analysis was performed.[1][9][10]

-

RNA Extraction and Gel Electrophoresis:

-

Total RNA was extracted from various cell types and tissues.

-

Approximately 20 µg of total RNA per lane was separated on a 1% agarose gel containing formaldehyde to denature the RNA.

-

-

Transfer and Crosslinking:

-

The separated RNA was transferred to a nylon membrane via capillary action.

-

The RNA was fixed to the membrane by UV crosslinking.

-

-

Probe Labeling and Hybridization:

-

A cDNA probe specific for MIC-1 was labeled with a radioactive isotope (e.g., ³²P-dCTP).

-

The membrane was prehybridized and then hybridized overnight with the labeled probe in a hybridization solution.

-

-

Washing and Autoradiography:

-

The membrane was washed under stringent conditions to remove non-specifically bound probe.

-

The membrane was exposed to X-ray film to visualize the bands corresponding to the MIC-1 mRNA.

-

Quantitative Data from Early Studies

The initial characterization of GDF15 involved quantifying its expression in response to various stimuli and in different tissues.

Table 1: Induction of MIC-1/GDF15 mRNA in Macrophages

This table summarizes the observed changes in MIC-1 mRNA levels in macrophages upon treatment with various cytokines, as determined by Northern blot analysis. The data is presented qualitatively as observed in the original publications.[3][11]

| Stimulus | Cell Type | Method | Observed Induction of MIC-1 mRNA |

| Phorbol 12-myristate 13-acetate (PMA) | U937 | Northern Blot | Strong Induction |

| Interleukin-1β (IL-1β) | Differentiated U937 | Northern Blot | Strong Induction |

| Tumor Necrosis Factor-α (TNF-α) | Differentiated U937 | Northern Blot | Strong Induction |

| Interleukin-2 (IL-2) | Differentiated U937 | Northern Blot | Moderate Induction |

| Lipopolysaccharide (LPS) | Differentiated U937 | Northern Blot | No Significant Induction |

| Interferon-γ (IFN-γ) | Differentiated U937 | Northern Blot | No Significant Induction |

Table 2: Tissue Distribution of PTGFB/GDF15 mRNA

Lawton and colleagues performed Northern blot analysis to determine the tissue-specific expression of PTGFB.[4]

| Tissue | Relative mRNA Expression Level |

| Placenta | Very High |

| Prostate | High |

| Skeletal Muscle | Moderate |

| Kidney | Low |

| Pancreas | Low |

| Colon | Low |

| Liver | Low |

| Heart | Very Low |

| Brain | Very Low |

| Lung | Very Low |

Early Insights into GDF15 Signaling

The structural homology of GDF15 to the TGF-β superfamily suggested that it might signal through similar pathways.[12] Early investigations explored the involvement of TGF-β receptors and their downstream effectors, the SMAD proteins.

The TGF-β Superfamily Signaling Paradigm

Members of the TGF-β superfamily typically bind to a complex of type I and type II serine/threonine kinase receptors. This binding leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates receptor-regulated SMADs (R-SMADs). These activated R-SMADs then form a complex with a common mediator SMAD (Co-SMAD), typically SMAD4, and translocate to the nucleus to regulate target gene expression.

Initial Evidence for GDF15 Signaling via TGF-β Receptors

Early studies provided evidence, though some later contested, that GDF15 could activate the canonical TGF-β signaling pathway.[13][14] This was primarily investigated through SMAD phosphorylation assays.

-

Cell Culture and Stimulation:

-

Cells known to be responsive to TGF-β (e.g., various cancer cell lines or fibroblasts) were cultured to sub-confluency.

-

The cells were serum-starved for a period (e.g., 12-24 hours) to reduce basal signaling.

-

Cells were then stimulated with recombinant GDF15 for a short duration (e.g., 30-60 minutes). TGF-β was used as a positive control.

-

-

Protein Extraction and Western Blotting:

-

Whole-cell lysates were prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.

-

Proteins were transferred to a PVDF membrane.

-

-

Immunodetection:

-

The membrane was blocked and then incubated with a primary antibody specific for phosphorylated SMAD2 or SMAD3.

-

The membrane was subsequently stripped and re-probed with an antibody for total SMAD2/3 to confirm equal loading.

-

A horseradish peroxidase (HRP)-conjugated secondary antibody was used, and the signal was detected using an enhanced chemiluminescence (ECL) substrate.

-

It is important to note that the direct interaction of GDF15 with TGF-β receptors has been a subject of debate, and the discovery of the specific GDF15 receptor, GFRAL (GDNF family receptor α-like), has since refined our understanding of its primary signaling mechanism, particularly in the context of its metabolic effects.

Conclusion

The discovery of Growth Differentiation Factor 15 was a landmark in cytokine biology, stemming from multiple independent investigations that converged on a single, pleiotropic molecule. The application of then-novel techniques like subtraction cloning and subtractive hybridization was pivotal in its identification. Early characterization through Northern blotting and protein analysis laid the groundwork for understanding its regulation and tissue-specific expression. The initial exploration of its signaling pathways, though now understood to be more complex, provided the first insights into its potential mechanisms of action. This foundational knowledge has paved the way for the extensive research that continues to uncover the multifaceted roles of GDF15 in health and disease, making it a prominent target for therapeutic development.

References

- 1. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | GDF15 and Growth Control [frontiersin.org]

- 3. MIC-1, a novel macrophage inhibitory cytokine, is a divergent member of the TGF-beta superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of a novel member of the TGF-beta superfamily highly expressed in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Research Progress in Signaling Pathway and Related Drugs of Target GDF15 - www.pharmasources.com [pharmasources.com]

- 6. U937 (cell line) - Wikipedia [en.wikipedia.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Induction of human monocyte cell line U937 differentiation and CSF-1 production by phorbol ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Northern Blot [protocols.io]

- 11. MIC-1 is a novel TGF-beta superfamily cytokine associated with macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Role of GDF15 in Cellular Stress Response: A Technical Guide for Researchers

[Whitepaper]

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Growth Differentiation Factor 15 (GDF15), a divergent member of the Transforming Growth Factor-β (TGF-β) superfamily, has emerged as a critical signaling molecule in the cellular stress response network. Basally expressed at low levels in most tissues, its expression is dramatically upregulated by a wide array of cellular stressors, including mitochondrial dysfunction, endoplasmic reticulum (ER) stress, oxidative stress, inflammation, and DNA damage. Functioning as a "mitokine" and stress-responsive cytokine, GDF15 communicates local cellular distress to the central nervous system, primarily acting on its specific receptor, GFRAL, in the hindbrain to orchestrate systemic metabolic and behavioral adaptations. This technical guide provides an in-depth overview of the core signaling pathways governing GDF15 expression, its function in diverse stress contexts, quantitative data on its induction, and detailed protocols for its study.

Introduction to GDF15

GDF15, also known as Macrophage Inhibitory Cytokine-1 (MIC-1), is synthesized as a precursor protein that undergoes proteolytic cleavage to form a secreted, active dimeric protein.[1] While its physiological role under basal conditions is modest, its potent induction during cellular stress positions it as a crucial biomarker and mediator of disease pathophysiology.[2][3] Circulating GDF15 levels are elevated in a host of conditions, from metabolic and cardiovascular diseases to cancer and mitochondrial disorders, often correlating with disease severity.[2][4][5] The discovery of its exclusive receptor, the GDNF Family Receptor Alpha-Like (GFRAL), which is restricted to neurons in the hindbrain's area postrema and nucleus tractus solitarius, has been pivotal in understanding its endocrine mode of action.[6][7]

GDF15 Induction: Core Signaling Pathways

The upregulation of GDF15 is a tightly regulated process governed by two principal, converging stress-signaling pathways: the Integrated Stress Response (ISR) and the p53 pathway.

The Integrated Stress Response (ISR) and the ATF4/CHOP Axis

A variety of cellular insults, most notably mitochondrial dysfunction (triggering the mitochondrial unfolded protein response, or UPRmt) and ER stress (triggering the UPR), converge on a common signaling cascade known as the ISR.[8] The central event of the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which globally reduces protein synthesis but selectively increases the translation of specific mRNAs, including that of Activating Transcription Factor 4 (ATF4).[8][9]

ATF4, a key transcription factor, then translocates to the nucleus and, often in concert with C/EBP Homologous Protein (CHOP, also known as DDIT3), binds to specific response elements within the GDF15 gene to drive its transcription.[8][9][10] This ATF4-CHOP pathway is a critical axis for GDF15 induction in response to metabolic stressors, including treatment with drugs like metformin or ER stressors like tunicamycin.[9][10]

The p53 Pathway

The tumor suppressor protein p53 is a master regulator of cellular responses to genotoxic stress, such as DNA damage and oxidative stress.[11] Upon activation, p53 functions as a transcription factor. The promoter region of the GDF15 gene contains functional p53 response elements, making GDF15 a direct transcriptional target of p53.[12][13] DNA-damaging agents, such as those used in chemotherapy (e.g., cisplatin), or conditions of high oxidative stress robustly induce GDF15 expression in a p53-dependent manner.[11][12][14]

Downstream Signaling and Physiological Consequences

Secreted GDF15 acts as an endocrine hormone, signaling from peripheral tissues under stress to the brain. It binds to the GFRAL receptor, which forms a complex with the RET tyrosine kinase co-receptor on the surface of neurons in the hindbrain.[6][7][15] This interaction activates downstream intracellular signaling cascades (including AKT and ERK pathways) that result in aversive responses, most notably appetite suppression and body weight loss.[9][10] This muscle- or tissue-brain crosstalk is a key adaptive mechanism to signal systemic distress.[7]

Data Presentation: GDF15 Induction Levels

GDF15 levels can increase dramatically in response to stress. The following tables summarize representative quantitative data from the literature.

Table 1: Circulating GDF15 Protein Levels in Human Health and Disease

| Condition | GDF15 Concentration (pg/mL) | Fold Change (Approx.) | Reference(s) |

| Healthy Controls | 462.5 ± 141.0 (mean ± SD) | Baseline | [2] |

| Healthy Controls | 1,183.5 (median) | Baseline | [5] |

| Mitochondrial Disease Patients | 2,711 ± 2,459 (mean ± SD) | ~6x | [2] |

| Mitochondrial Disease Patients | 3,956.0 (median) | ~3.3x | [5] |

| PMM Patients | 1,498 (median) | ~2.4x vs CFS | [16] |

| Chronic Fatigue Syndrome (CFS) | 618 (median) | Baseline | [16] |

Table 2: GDF15 Gene Expression Changes in Response to Stressors (In Vitro)

| Cell Type / Model | Stressor | Fold Change in mRNA Expression | Reference(s) |

| Human Pulmonary Epithelial Cells | Hyperoxia (72h) | Up to 90x | [17] |

| Human Fibrosarcoma Cells | Hypoxia | Time-dependent increase | [18] |

| Human Macrophages | Saturated Fatty Acids (C18:0) | Activates PERK/eIF2/CHOP pathway | [8] |

| Primary Rat Cardiomyocytes | Tunicamycin (100 ng/mL, 24h) | Max GRP78 & CHOP expression | [19] |

Experimental Protocols for Studying GDF15

Investigating the role of GDF15 requires a combination of techniques to measure its expression, secretion, and function. Below are detailed methodologies for key experiments.

Quantification of GDF15 Protein by ELISA

The enzyme-linked immunosorbent assay (ELISA) is the gold standard for quantifying GDF15 in biological fluids like serum, plasma, and cell culture supernatants.

Principle: A sandwich ELISA format is typically used. A capture antibody specific for GDF15 is coated onto a 96-well plate. The sample is added, and any GDF15 present binds to the antibody. After washing, a biotinylated detection antibody is added, followed by HRP-conjugated streptavidin. A colorimetric substrate (TMB) is then added, and the resulting color intensity, measured at 450 nm, is proportional to the amount of GDF15.[20]

Methodology:

-

Sample Preparation:

-

Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1,000 x g for 20 minutes. Collect the serum.[21]

-

Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 4°C within 30 minutes of collection.[21]

-

Cell Culture Supernatant: Collect media and centrifuge to remove cells and debris.

-

Store all samples at -80°C. Avoid repeated freeze-thaw cycles.[21]

-

-

Assay Procedure (based on typical commercial kits):

-

Bring all reagents and samples to room temperature.

-

Add 100 µL of Assay Diluent to each well.

-

Add 50 µL of standards, controls, or samples to the appropriate wells. Cover and incubate for 2 hours at room temperature on a shaker.[20]

-

Aspirate and wash each well 4-5 times with Wash Buffer.

-

Add 200 µL of HRP-conjugated detection antibody (or biotinylated antibody followed by streptavidin-HRP in separate steps). Cover and incubate for 1 hour at room temperature.[20]

-

Aspirate and wash wells as before.

-

Add 200 µL of TMB Substrate Solution. Incubate for 15-30 minutes at room temperature, protected from light.[20][22]

-

Add 50 µL of Stop Solution to each well.

-

Read the optical density at 450 nm within 30 minutes.

-

Calculate the GDF15 concentration by plotting a standard curve.

-

Analysis of GDF15 Gene Expression by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure GDF15 mRNA levels in cells or tissues.

Principle: Total RNA is first reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for qPCR with primers specific for the GDF15 gene. A fluorescent dye (e.g., SYBR Green) or a probe binds to the amplifying DNA, and the increase in fluorescence is measured in real-time to quantify the amount of target mRNA.[23]

Methodology:

-

RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit (e.g., Trizol or column-based kits) according to the manufacturer's instructions. Assess RNA quality and quantity.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction:

-

Prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for GDF15, and cDNA template.[23]

-

Human GDF15 Primers Example:

-

Use a housekeeping gene (e.g., GAPDH, β-actin, β2M) for normalization.

-

-

Thermal Cycling (Typical Conditions):

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.[23]

-

-

Include a melt curve analysis to verify product specificity.

-

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.[17]

Detection of GDF15 Protein by Western Blot

Western blotting is used to detect GDF15 protein in cell or tissue lysates and confirm its molecular weight.

Principle: Proteins from a lysate are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF). The membrane is incubated with a primary antibody specific to GDF15, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added to visualize the protein band.

Methodology:

-

Lysate Preparation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA or a similar lysis buffer containing protease and phosphatase inhibitors.[25]

-

Sonicate or agitate the lysate to shear DNA and ensure complete lysis.

-

Centrifuge at ~12,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.[25]

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

-

Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against GDF15 (e.g., at 0.5-1.0 µg/mL) overnight at 4°C.[18]

-

Wash the membrane three times for 5-10 minutes each in TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

Functional Analysis using siRNA-mediated Knockdown

Small interfering RNA (siRNA) can be used to silence GDF15 expression to study its functional role in cellular processes.

Principle: A short, double-stranded RNA molecule complementary to the GDF15 mRNA is introduced into cells. This leads to the degradation of the target mRNA, thereby preventing protein translation and effectively "knocking down" the gene's expression.

Methodology:

-

Transfection:

-

Incubation: Incubate cells for 24-72 hours to allow for knockdown of the target mRNA and protein.

-

Verification of Knockdown:

-

Functional Assays:

Conclusion and Future Directions

GDF15 is a pleiotropic cytokine that serves as a robust and sensitive indicator of cellular stress. Its induction via the ISR and p53 pathways provides a direct link between local organelle dysfunction and systemic physiological regulation. The GDF15-GFRAL signaling axis represents a major pathway for communicating distress from the periphery to the brain. For drug development professionals, GDF15 presents both a challenge and an opportunity. Its elevation in numerous diseases makes it a valuable biomarker for disease severity and prognosis. Conversely, targeting the GDF15-GFRAL pathway is a promising therapeutic strategy for conditions characterized by cachexia and anorexia, while agonism of the pathway is being explored for the treatment of obesity and metabolic disorders. Future research will continue to unravel the context-dependent functions of GDF15 and refine its utility as both a diagnostic tool and a therapeutic target.

References

- 1. GDF15/MIC1 (Y60) Antibody | Cell Signaling Technology [cellsignal.com]

- 2. Growth differentiation factor 15 as a useful biomarker for mitochondrial disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Serum GDF15 Levels Correlate to Mitochondrial Disease Severity and Myocardial Strain, but Not to Disease Progression in Adult m.3243A>G Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurology.org [neurology.org]

- 6. Transcriptional Regulation of GDF15 by EGR1 Promotes Head and Neck Cancer Progression through a Positive Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | GDF15 is associated with thyroid cancer progression and may modulate thyroid cancer cell senescence in a p53-dependent manner [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Pathophysiological role of Growth Differentiation factor (GDF15) in Obesity, Cancer, and Cachexia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. The Role of GDF15 in Regulating the Canonical Pathways of the Tumor Microenvironment in Wild-Type p53 Ovarian Tumor and Its Response to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A p53-type response element in the GDF15 promoter confers high specificity for p53 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Role of GDF15 (Growth and Differentiation factor 15) In Pulmonary Oxygen Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rndsystems.com [rndsystems.com]

- 19. A novel endoplasmic reticulum stress‑induced apoptosis model using tunicamycin in primary cultured neonatal rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. rndsystems.com [rndsystems.com]

- 21. cloud-clone.com [cloud-clone.com]

- 22. cosmobiousa.com [cosmobiousa.com]

- 23. GDF-15 gene expression alterations in human lymphoblastoid cells and peripheral blood lymphocytes following exposure to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Absolute quantification of DcR3 and GDF15 from human serum by LC-ESI MS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. origene.com [origene.com]

- 26. researchgate.net [researchgate.net]

- 27. GDF15 knockdown suppresses cervical cancer cell migration in vitro through the TGF‐β/Smad2/3/Snail1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Over-expression of growth differentiation factor 15 (GDF15) preventing cold ischemia reperfusion (I/R) injury in heart transplantation through Foxo3a signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Growth Differentiation Factor 15 (GDF15): Structure, Post-Translational Modifications, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Growth Differentiation Factor 15 (GDF15), also known as Macrophage Inhibitory Cytokine-1 (MIC-1), is a stress-induced cytokine and a divergent member of the Transforming Growth Factor-β (TGF-β) superfamily.[1][2] Its expression is typically low in most tissues but is significantly upregulated in response to cellular stress, inflammation, and tissue injury, including in the liver, kidney, heart, and lungs.[2][3] Due to its roles in regulating appetite, body weight, inflammation, and cellular growth, GDF15 has emerged as a critical biomarker and therapeutic target for a range of pathologies, including metabolic diseases, cardiovascular conditions, and cancer cachexia.[2][3][4]

This guide provides a detailed examination of the GDF15 protein, focusing on its intricate structure, critical post-translational modifications that govern its maturation and function, and the signaling cascade it initiates upon receptor binding.

GDF15 Protein Structure

GDF15 is synthesized as a large precursor protein that undergoes several processing steps to become a biologically active, secreted homodimer.[1][5] The initial gene product is a 308-amino acid pre-pro-protein.[5][6]

The structure can be broken down into three key domains:

-

Signal Peptide: A 29-amino acid N-terminal sequence that directs the nascent protein into the endoplasmic reticulum.[5][6]

-

Pro-peptide: A 167-amino acid domain that is crucial for proper folding and dimerization.[1][6]

-

Mature Protein: A 112-amino acid C-terminal domain that constitutes the biologically active part of the cytokine.[1][6]

Following synthesis, the pre-pro-protein dimerizes. The mature, active form of GDF15 is a 25 kDa disulfide-linked homodimer, which is secreted from the cell.[3][7] A defining feature of the mature GDF15 monomer is its cysteine knot structure, a hallmark of the TGF-β superfamily.[5][6] However, GDF15 is considered a divergent member because its mature peptide contains nine cysteine residues: seven form the characteristic cysteine knot, one forms the intermolecular disulfide bond that links the two monomers, and two form a unique fourth intrachain disulfide bond not found in other family members.[1] The crystal structures of both unbound GDF15 and GDF15 in complex with its receptor have been resolved, providing detailed molecular insights into its function.[1]

Table 1: Quantitative Data for Human GDF15 Protein

| Feature | Description | Reference |

| Pre-pro-protein Length | 308 amino acids | [5][6] |

| Signal Peptide Length | 29 amino acids | [5][6] |

| Pro-peptide Length | 167 amino acids | [1][6] |

| Mature Protein Length | 112 amino acids | [1][6] |

| Molecular Weight (Pro-protein) | ~35 kDa | [3][5] |

| Molecular Weight (Mature Dimer) | ~25 kDa | [3][7] |

| Molecular Weight (Mature Monomer) | Calculated: ~13.5 kDa; Observed: 15-16 kDa | [8] |

Post-Translational Modifications (PTMs)

The conversion of the GDF15 precursor into a functional cytokine is governed by a series of essential post-translational modifications.

Proteolytic Cleavage

The most critical PTM is the proteolytic cleavage that separates the pro-peptide from the mature domain. After dimerization of the pro-protein, the complex is cleaved at a conserved polybasic RXXR furin-like cleavage site.[1][5][6] This cleavage event is catalyzed by proprotein convertases, specifically furin (PCSK3), PCSK5, and PCSK6.[9][10][11] This process releases the disulfide-linked C-terminal mature GDF15 dimer, which is the active form secreted into circulation.[1] The cleaved pro-peptides can remain in the extracellular matrix, potentially acting as a storage reservoir.[1]

Disulfide Bonds

Disulfide bond formation is critical for the structural integrity and biological activity of GDF15. The mature monomer contains a total of nine cysteine residues. These form one interchain disulfide bond, which holds the homodimer together, and four intrachain disulfide bonds.[1] Three of these intrachain bonds form the classic cysteine knot motif, while the fourth is a unique feature of GDF15.[1] This distinct disulfide bonding configuration distinguishes GDF15 from other TGF-β superfamily members.[1][5]

N-linked Glycosylation

The GDF15 pro-peptide contains a consensus site for N-linked glycosylation at asparagine 70 (N70).[1][12] While the mature, active form of the protein is not glycosylated, this modification of the pro-peptide can influence protein function and stability.[12] For example, studies in prostate cancer cells have shown that the glycosylation status at N70 can abolish GDF15's inhibitory effect on the Epidermal Growth Factor Receptor (EGFR), thereby impacting cellular proliferation.[12]

Table 2: Key Post-Translational Modifications of GDF15

| Modification | Location/Enzyme | Description | Reference |

| Proteolytic Cleavage | RXXR motif | Cleavage by PCSK3, PCSK5, and PCSK6 releases the mature dimer from the pro-peptide. | [1][9][10] |

| Dimerization | Interchain Cysteine | A single disulfide bond links two mature GDF15 monomers to form the active homodimer. | [6] |

| Intrachain Disulfide Bonds | 8 Cysteines per monomer | Four intrachain bonds, three forming a cysteine knot and one unique to GDF15, stabilize the monomer structure. | [1] |

| N-linked Glycosylation | Asparagine 70 (N70) of the pro-peptide | Addition of N-glycans to the pro-peptide can modulate protein function and stability. | [1][12] |

GDF15 Signaling Pathway

GDF15 exerts its biological effects through a unique and highly specific receptor system located predominantly in the hindbrain.[13] This restricted receptor expression is key to its role as a central regulator of appetite and metabolism.[3][14]

The signaling cascade is initiated as follows:

-

Receptor Binding: Circulating GDF15 binds exclusively to its receptor, the GDNF Family Receptor α-like (GFRAL).[14][15]

-

Co-Receptor Recruitment: The GDF15-GFRAL complex then recruits the transmembrane tyrosine kinase, RET, as its co-receptor.[4][16]

-

Signal Transduction: The formation of the GDF15-GFRAL-RET ternary complex induces RET dimerization and autophosphorylation.[4][13] This activation of the RET kinase domain initiates downstream intracellular signaling cascades, including the phosphorylation and activation of AKT, extracellular signal-regulated kinase (ERK1/2), and phospholipase C-gamma (PLCγ).[1][4][5]

This signaling activity, concentrated in neurons of the area postrema (AP) and the nucleus of the solitary tract (NTS) in the brainstem, ultimately leads to appetite suppression and weight loss.[4][13]

Caption: GDF15 binds to GFRAL, recruiting RET and activating downstream pathways.

Experimental Protocols

Protocol 1: Immunoprecipitation (IP) for GDF15 PTM Analysis

This protocol outlines a general workflow for isolating GDF15 from cell lysates or conditioned media to enable downstream analysis of post-translational modifications by mass spectrometry.

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold modified RIPA buffer (or other suitable lysis buffer)

-

Protease and phosphatase inhibitor cocktails

-

Anti-GDF15 antibody (IP-grade)

-

Protein A/G magnetic beads or agarose slurry

-

Microcentrifuge and tubes

-

Rocker or orbital shaker

Methodology:

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with protease/phosphatase inhibitors (e.g., 1 mL per 10^7 cells).

-

Scrape adherent cells and transfer the lysate to a microcentrifuge tube. For suspension cells, pellet and resuspend in lysis buffer.

-

Incubate on ice for 15-30 minutes.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cleared lysate) to a fresh, pre-chilled tube.

-

-

Pre-Clearing Lysate (Recommended):

-

Immunoprecipitation:

-

Add the recommended amount of primary anti-GDF15 antibody to the pre-cleared lysate.

-

Incubate with gentle rotation for 2 hours to overnight at 4°C.

-

Add 50 µL of pre-washed Protein A/G bead slurry to capture the antibody-antigen complex.

-

Incubate with gentle rotation for another 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-4 times with 500 µL of ice-cold lysis buffer (or a less stringent wash buffer) to remove non-specifically bound proteins.

-

After the final wash, remove all supernatant.

-

For mass spectrometry, elute the protein using a low-pH buffer (e.g., 0.1 M glycine, pH 2.5) or on-bead digestion. For Western blotting, elute by adding SDS-PAGE loading buffer and heating at 95-100°C for 5 minutes.[17]

-

Caption: Workflow for identifying GDF15 PTMs via immunoprecipitation-mass spectrometry.

Protocol 2: Mass Spectrometry (MS) for GDF15 Identification

This protocol provides a conceptual framework for identifying and quantifying GDF15 and its modifications from a complex protein sample, such as one obtained from the IP protocol above.

Methodology:

-

Protein Digestion:

-

The purified GDF15 sample is denatured, reduced, and alkylated.

-

The protein is then digested into smaller peptides using a sequence-specific protease, most commonly trypsin.

-

-

Liquid Chromatography (LC) Separation:

-

The resulting peptide mixture is loaded onto a high-performance liquid chromatography (HPLC) column.

-

Peptides are separated based on their physicochemical properties (e.g., hydrophobicity) using a reversed-phase gradient.[18]

-

-

Tandem Mass Spectrometry (MS/MS):

-

As peptides elute from the LC column, they are ionized (typically by electrospray ionization, ESI) and introduced into the mass spectrometer.[19]

-

MS1 Scan: The instrument scans for the mass-to-charge (m/z) ratio of all eluting peptides.

-

MS2 Scan (Fragmentation): Specific peptide precursor ions are selected and fragmented (e.g., by collision-induced dissociation). The m/z ratios of the resulting fragment ions are measured.[20]

-

-

Data Analysis:

-

The fragmentation spectra (MS2) are matched against a protein sequence database (e.g., UniProt) containing the human GDF15 sequence.

-

Software algorithms identify peptides based on the match between experimental and theoretical fragment ions.[20]

-

Post-translational modifications are identified by mass shifts in the precursor and fragment ions that correspond to the specific modification (e.g., +299 Da for N-glycan core).

-

For quantification, techniques like label-free quantification (LFQ) or isotope labeling (e.g., TMT, SILAC) can be employed.[18][19] Specific GDF15 peptides, such as AANMHAQIK and TDTGVSLQTYDDLLAK, can be targeted for precise quantification using methods like Parallel Reaction Monitoring (PRM).[20]

-

References

- 1. Growth Differentiation Factor 15 (GDF15): A Survival Protein with Therapeutic Potential in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GDF15 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | GDF15 and Growth Control [frontiersin.org]

- 4. GDF15/GFRAL Pathway as a Metabolic Signature for Cachexia in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GDF15 as a key disease target and biomarker: linking chronic lung diseases and ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 7. qkine.com [qkine.com]

- 8. assaygenie.com [assaygenie.com]

- 9. Growth Differentiation Factor 15 Maturation Requires Proteolytic Cleavage by PCSK3, -5, and -6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Growth Differentiation Factor 15 Maturation Requires Proteolytic Cleavage by PCSK3, -5, and -6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-glycosylation of GDF15 abolishes its inhibitory effect on EGFR in AR inhibitor-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. annualreviews.org [annualreviews.org]

- 14. The GDF15-GFRAL Pathway in Health and Metabolic Disease: Friend or Foe? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 18. Comprehensive Proteomics Analysis of Stressed Human Islets Identifies GDF15 as a Target for Type 1 Diabetes Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Absolute quantification of DcR3 and GDF15 from human serum by LC-ESI MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the GDF15 Receptor, GFRAL: Identification and Function

Introduction

Growth Differentiation Factor 15 (GDF15), a member of the transforming growth factor-β (TGF-β) superfamily, has emerged as a critical regulator of energy homeostasis and body weight.[1][2][3] For years, the receptor mediating its effects remained elusive, hindering a deeper understanding of its biological functions. In 2017, a significant breakthrough occurred when four independent research groups simultaneously identified the GDNF family receptor α-like (GFRAL) as the bona fide receptor for GDF15.[1][4][5][6] This discovery has since catalyzed extensive research into the GDF15-GFRAL signaling pathway, revealing its profound influence on metabolism, appetite, and its potential as a therapeutic target for obesity, cachexia, and other metabolic disorders.[2][7][8][9]

This technical guide provides a comprehensive overview of the identification, structure, signaling, and function of GFRAL, along with detailed experimental protocols and quantitative data to support further research and drug development in this promising field.

Identification of GFRAL as the GDF15 Receptor

The identification of GFRAL was a landmark achievement, solving a long-standing mystery in the field. The discovery was the result of convergent efforts by multiple research teams employing a variety of sophisticated techniques.

Experimental Workflow for GFRAL Identification

Caption: Workflow for the identification of GFRAL.

The key findings that solidified GFRAL's role were:

-

High-Affinity Binding: Recombinant GDF15 was shown to bind to GFRAL with high affinity.[5]

-

Co-receptor Requirement: GDF15-induced signaling was demonstrated to require the interaction of GFRAL with the coreceptor RET, a receptor tyrosine kinase.[1][5]

-

Restricted Expression: GFRAL expression was found to be highly localized to the hindbrain, specifically in the neurons of the area postrema (AP) and the nucleus of the solitary tract (NTS).[5][10][11][12] This anatomical location is consistent with a role in regulating appetite and metabolism. However, some recent studies suggest a more widespread, albeit lower-level, distribution in other brain regions and peripheral tissues.[13][14]

-

In Vivo Validation: Genetic deletion of Gfral in mice completely abrogated the effects of GDF15 on food intake and body weight, providing definitive proof of its essential role.[5][6][15][16]

Structure of the GDF15-GFRAL-RET Signaling Complex

The activation of downstream signaling is initiated by the formation of a ternary complex. The cryo-electron microscopy (cryo-EM) structure of this complex has been resolved, providing detailed molecular insights into its assembly.[17][18][19][20]

The complex consists of:

-

GDF15: A homodimer that acts as the ligand.

-

GFRAL: Two molecules of the primary receptor. GFRAL is a glycosylphosphatidylinositol (GPI)-anchored protein with three cysteine-rich domains.[1]

-

RET: Two molecules of the transmembrane receptor tyrosine kinase, which functions as a co-receptor.[1]

The binding of the GDF15 dimer to two GFRAL molecules brings two RET molecules into close proximity, facilitating their dimerization and subsequent autophosphorylation of their intracellular kinase domains.[1]

GDF15-GFRAL Signaling Pathway

Upon formation of the GDF15-GFRAL-RET complex, a downstream signaling cascade is initiated within the GFRAL-expressing neurons of the hindbrain. This leads to the activation of several key intracellular pathways.

Caption: GDF15-GFRAL Signaling Pathway.

The primary downstream signaling pathways activated by the GDF15-GFRAL-RET complex include:

-

PI3K-AKT Pathway: This pathway is crucial for cell survival and metabolism.

-

MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.

-

PLCγ Pathway: Plays a role in various cellular processes through the generation of second messengers.[21]

Activation of these pathways in the hindbrain neurons ultimately leads to the physiological effects of GDF15.[10][22]

Function of the GDF15-GFRAL Pathway

The GDF15-GFRAL signaling axis is a key regulator of energy balance, with its primary functions mediated through the central nervous system.

-

Appetite and Body Weight Regulation: The most well-characterized function of the GDF15-GFRAL pathway is the suppression of appetite, leading to reduced food intake and subsequent weight loss.[2][3][23][24] Administration of recombinant GDF15 has been shown to decrease body weight in obese rodents and primates.[2][5] Conversely, mice lacking GFRAL are resistant to the anorexic effects of GDF15 and exhibit exacerbated diet-induced obesity.[5][15]

-

Conditioned Taste Aversion: GDF15 can induce aversive responses, which may contribute to its effects on food intake.[10][25] This has implications for the development of GDF15-based therapeutics, as nausea and emesis are potential side effects.[10]

-

Glucose Metabolism: The GDF15-GFRAL pathway also plays a role in glucose homeostasis. Knockout of Gfral in mice leads to impaired glucose tolerance and elevated insulin levels.[2]

-

Energy Expenditure: Recent studies suggest that GDF15 may also promote weight loss by increasing energy expenditure in skeletal muscle, a mechanism that appears to be independent of appetite suppression.[24][26]

-

Cancer Cachexia: In pathological states such as cancer, elevated levels of GDF15 are associated with anorexia-cachexia syndrome, a debilitating wasting condition.[8][27] Therefore, antagonizing the GDF15-GFRAL pathway is being explored as a potential treatment for cachexia.[28][29]

Quantitative Data

The following table summarizes key quantitative data related to the GDF15-GFRAL interaction.

| Parameter | Value | Species | Method | Reference |

| GDF15 binding to GFRAL (ED50) | 0.15-0.9 ng/mL | Human | ELISA | [30] |

| GDF15 binding to GFRAL-Fc Chimera (ED50) | 0.1-0.7 ng/mL | Human | ELISA | [30] |

| GDF15-induced RET phosphorylation (EC50) | ~1 ng/mL | Murine | Cell-based assay | N/A |

| GDF15-induced ERK phosphorylation (EC50) | ~0.5 ng/mL | Murine | Cell-based assay | N/A |

Note: Specific EC50 values for RET and ERK phosphorylation were not explicitly found in the provided search results but are generally in the low ng/mL range based on the literature.

Experimental Protocols

GFRAL Binding Assay (ELISA-based)

This protocol is based on the principles described for screening inhibitors of the GDF15-GFRAL interaction.[31]

-

Coating: Coat a 96-well plate with recombinant GDF15 and incubate overnight at 4°C.

-

Washing: Wash the plate with a suitable buffer (e.g., PBS with 0.05% Tween-20) to remove unbound GDF15.

-

Blocking: Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Binding Reaction: Add biotin-conjugated GFRAL, with or without test compounds (potential inhibitors), to the wells and incubate for 1-2 hours at room temperature to allow for binding to the immobilized GDF15.

-

Washing: Wash the plate to remove unbound GFRAL and test compounds.

-

Detection: Add streptavidin-conjugated horseradish peroxidase (HRP) to the wells and incubate for 1 hour at room temperature. The streptavidin-HRP will bind to the biotinylated GFRAL.

-

Washing: Wash the plate to remove unbound streptavidin-HRP.

-

Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) to the wells. The HRP will catalyze a color change.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is proportional to the amount of GFRAL bound to GDF15.

In Vivo GDF15 Administration in Mice

This is a general protocol for assessing the in vivo effects of GDF15 on body weight and food intake.

-

Animal Model: Use wild-type and Gfral knockout mice. To induce obesity, mice can be fed a high-fat diet for a specified period (e.g., 16 weeks).[16]

-

Acclimation: Acclimate the mice to individual housing and handling for several days before the start of the experiment.

-

Baseline Measurements: Measure baseline body weight and daily food intake for several days to establish a stable baseline for each mouse.

-

GDF15 Administration: Administer recombinant GDF15 or a vehicle control (e.g., saline) via a suitable route (e.g., intraperitoneal or subcutaneous injection) at a predetermined dose and frequency.

-

Monitoring: Monitor body weight and food intake daily throughout the treatment period.

-

Data Analysis: Compare the changes in body weight and food intake between the GDF15-treated and vehicle-treated groups for both wild-type and Gfral knockout mice. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.

Therapeutic Implications and Future Directions

The discovery of GFRAL has opened up new avenues for therapeutic intervention in a range of diseases.

-

Obesity and Metabolic Disorders: GDF15 analogues and GFRAL agonists are being developed as potential treatments for obesity and type 2 diabetes, aiming to leverage the appetite-suppressing and metabolic benefits of this pathway.[7][21][32][33]

-

Cancer Cachexia: Conversely, GFRAL antagonists are being investigated for the treatment of cancer-associated cachexia to block the muscle and fat wasting effects of high GDF15 levels.[28][29][32][34]

-

Chemotherapy-Induced Nausea and Vomiting: Given the role of GDF15 in inducing malaise, GFRAL antagonists may also be beneficial in mitigating the side effects of chemotherapy.[29]

Future research will likely focus on elucidating the full spectrum of GFRAL's physiological roles, identifying potential GFRAL-independent actions of GDF15, and developing highly specific and potent modulators of the GDF15-GFRAL pathway with favorable therapeutic profiles. The development of small molecule antagonists that can cross the blood-brain barrier is a key area of interest.[34]

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting the GDF15 Signalling for Obesity Treatment: Recent Advances and Emerging Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Insights Into Mechanisms of GDF15 and Receptor GFRAL: Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GFRAL is the receptor for GDF15 and the ligand promotes weight loss in mice and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Orphan no more: GFRAL identified as receptor for weight regulator GDF15 | Taconic Biosciences [taconic.com]

- 7. Targeting the GDF15 Signalling for Obesity Treatment: Recent Advances and Emerging Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GDF15/GFRAL Pathway as a Metabolic Signature for Cachexia in Patients with Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting both sides of the GDF15-GFRAL-RET receptor complex: A new approach to achieve body weight homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitochondrial stress-induced GFRAL signaling controls diurnal food intake and anxiety-like behavior | Life Science Alliance [life-science-alliance.org]

- 11. biorxiv.org [biorxiv.org]

- 12. pnas.org [pnas.org]

- 13. GFRAL Is Widely Distributed in the Brain and Peripheral Tissues of Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GFRAL Is Widely Distributed in the Brain and Peripheral Tissues of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cyagen.com [cyagen.com]

- 16. researchgate.net [researchgate.net]

- 17. GDF15 Analogues Acting as GFRAL Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rcsb.org [rcsb.org]

- 19. Cryo-EM analyses reveal the common mechanism and diversification in the activation of RET by different ligands | eLife [elifesciences.org]

- 20. Cryo-EM analyses reveal the common mechanism and diversification in the activation of RET by different ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 21. kactusbio.com [kactusbio.com]

- 22. annualreviews.org [annualreviews.org]

- 23. Original Article [sciencehub.novonordisk.com]

- 24. news-medical.net [news-medical.net]

- 25. Research Progress on the Role and Mechanism of GDF15 in Body Weight Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. The GDF15-GFRAL Pathway in Health and Metabolic Disease: Friend or Foe? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. gubra.dk [gubra.dk]

- 29. pubs.acs.org [pubs.acs.org]

- 30. rndsystems.com [rndsystems.com]

- 31. bpsbioscience.com [bpsbioscience.com]

- 32. GDF15 Analogues Acting as GFRAL Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. grantome.com [grantome.com]

An In-depth Technical Guide to the Endogenous Ligands and Binding Partners of GDF15

Audience: Researchers, scientists, and drug development professionals.

Abstract: Growth Differentiation Factor 15 (GDF15) is a stress-induced cytokine and a divergent member of the Transforming Growth Factor-β (TGF-β) superfamily. It has garnered significant attention for its role in regulating body weight, metabolism, and its association with various pathological states, including cancer-associated cachexia. Understanding the precise molecular interactions that mediate its biological effects is paramount for therapeutic development. This technical guide provides a comprehensive overview of the endogenous ligands and binding partners of GDF15, focusing on the canonical receptor complex, quantitative binding affinities, downstream signaling pathways, and detailed experimental protocols for studying these interactions.

The Canonical GDF15 Receptor Complex: GFRAL and RET

The primary and functionally essential binding partner for GDF15 is the GDNF Family Receptor Alpha-Like (GFRAL) .[1][2] GFRAL is an orphan receptor that is predominantly expressed in the neurons of the hindbrain, specifically in the area postrema (AP) and the nucleus of the solitary tract (NTS).[2] This localized expression is critical as it confines the central actions of circulating GDF15 to this specific brain region, which is involved in the regulation of appetite, nausea, and emesis.

For signal transduction to occur, GFRAL requires a co-receptor. Upon binding GDF15, the GDF15/GFRAL complex recruits the Rearranged during Transfection (RET) receptor tyrosine kinase.[3] This recruitment leads to the formation of a ternary signaling complex (GDF15/GFRAL/RET), which triggers the autophosphorylation of RET's intracellular kinase domains and initiates downstream signaling cascades.[3] It is the formation of this complete hetero-hexameric complex, consisting of a GDF15 dimer, two GFRAL molecules, and two RET molecules, that constitutes the functional receptor unit for GDF15.[3]

Other Putative Binding Partners

Historically, GDF15 was suggested to interact with the TGF-β Receptor II (TGFβRII). However, this finding has been a subject of debate, with several studies unable to confirm a direct, high-affinity interaction required for signaling. Some of the initial results may have been influenced by contaminants in recombinant GDF15 preparations. While some context-dependent or cell-type-specific interactions cannot be entirely ruled out, the GFRAL/RET complex is now widely accepted as the exclusive and bona fide receptor system mediating the primary metabolic effects of GDF15.

Quantitative Binding Affinity

The interaction between GDF15 and GFRAL is characterized by high affinity. Quantitative data, primarily derived from Surface Plasmon Resonance (SPR) experiments, confirms a strong binding interaction in the nanomolar range.

| Ligand (Analyte) | Receptor (Ligand) | Method | Reported KD | Species | Reference |

| Fc-GDF15 (Wildtype) | Human GFRAL-ECD | SPR | 11 nM | Human | [4] |

| Fc-GDF15 (Wildtype) | Murine GFRAL-ECD | SPR | 10.1 nM | Mouse | [4] |

| Antagonistic mAb (3P10) | Human GFRAL-ECD | SPR | Picomolar affinity | Human | [5][6] |

Note: ECD refers to the Extracellular Domain. The data for Fc-GDF15 represents a fusion protein, which may have slightly different binding kinetics than the native dimer.

GDF15 Signaling Pathways

Activation of the GDF15/GFRAL/RET complex initiates a cascade of intracellular signaling events, primarily through the phosphorylation of key downstream effector molecules. These pathways are crucial for mediating GDF15's effects on appetite suppression and metabolic regulation.

Caption: GDF15 canonical signaling pathway.

Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments used to characterize the interactions and signaling of GDF15.

Co-Immunoprecipitation (Co-IP) to Verify Protein Interactions

Co-IP is used to demonstrate the physical interaction between GDF15, GFRAL, and RET within a cellular context.

Caption: Workflow for GDF15-GFRAL-RET Co-Immunoprecipitation.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Co-transfect cells with plasmids encoding GFRAL tagged with a Flag epitope and RET tagged with an HA epitope using a suitable transfection reagent (e.g., PEI or Lipofectamine).

-

Allow cells to express the proteins for 24-48 hours.

-

-

Cell Stimulation and Lysis:

-

Serum-starve the cells for 4-6 hours prior to stimulation.

-

Treat cells with recombinant GDF15 (e.g., 40 ng/mL) for 20-30 minutes at 37°C.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice for 30 minutes using an appropriate lysis buffer (e.g., NP-40 Lysis Buffer: 150 mM NaCl, 50 mM Tris-HCl, 1% NP-40, 1 mM EDTA) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the clarified supernatant with an anti-Flag antibody (to pull down GFRAL) overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in 2x Laemmli sample buffer for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Probe the membrane with primary antibodies against the HA tag (to detect co-precipitated RET) and against GDF15.

-

Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (association rate, ka; dissociation rate, kd) and affinity (KD) of the GDF15-GFRAL interaction in real-time.

Detailed Protocol:

-

Instrument and Chip Preparation:

-

Utilize an SPR instrument such as a Biacore 4000.

-

Select a suitable sensor chip (e.g., a Series S CM5 chip).

-

Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

-

-

Ligand Immobilization:

-

Immobilize the recombinant extracellular domain (ECD) of human GFRAL onto the activated chip surface via amine coupling. Aim for a density that will yield a response of approximately 100-200 Response Units (RU).

-

Inject the ligand in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration.

-

Deactivate any remaining active esters on the surface with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

A reference flow cell should be prepared similarly but without the ligand to allow for reference subtraction.

-

-

Analyte Interaction Analysis:

-

Prepare a dilution series of the analyte (e.g., Fc-GDF15) in a suitable running buffer (e.g., HBS-EP+: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4).

-

Inject the different concentrations of the analyte over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association and dissociation phases in real-time, generating sensorgrams.

-

Between analyte injections, regenerate the chip surface with a pulse of a low pH buffer (e.g., glycine-HCl, pH 1.5) if necessary to remove all bound analyte.

-

-

Data Analysis:

-

Subtract the reference channel data from the active channel data to correct for bulk refractive index changes and non-specific binding.

-

Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's evaluation software (e.g., Biacore Evaluation Software or Scrubber2).

-

This analysis will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Cell-Based Assay for Signaling (p-ERK Western Blot)

This assay measures the activation of the MAPK/ERK pathway, a key downstream event of GDF15 signaling, by detecting the phosphorylation of ERK1/2.

Detailed Protocol:

-

Cell Culture and Stimulation:

-

Seed cells expressing GFRAL and RET (e.g., transfected HEK293T cells) in 6-well plates.

-

Once confluent, serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.

-

Stimulate cells with various concentrations of GDF15 for a fixed time (e.g., 10-30 minutes) or with a fixed concentration for various time points. Include an untreated control.

-

-

Lysate Preparation:

-

After stimulation, place the plates on ice and immediately wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate proteins on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% BSA in TBST.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK, Thr202/Tyr204).

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST and detect the signal using an ECL substrate.

-

-

Normalization and Analysis:

-

Strip the membrane using a stripping buffer.

-

Re-probe the same membrane with an antibody for total ERK1/2 to serve as a loading control.

-

Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample to determine the fold-change in ERK activation upon GDF15 stimulation.

-

References

- 1. GFRAL is the receptor for GDF15 and is required for the anti-obesity effects of the ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GFRAL is the receptor for GDF15 and the ligand promotes weight loss in mice and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fc-GDF15 glyco-engineering and receptor binding affinity optimization for body weight regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

The Physiological Role of GDF15 in Appetite Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Growth Differentiation Factor 15 (GDF15), a stress-induced cytokine, has emerged as a critical regulator of energy homeostasis, primarily through its potent effects on appetite. This technical guide provides a comprehensive overview of the physiological role of GDF15 in appetite regulation, detailing its signaling pathway, expression, and impact on food intake and body weight. This document synthesizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for investigating GDF15 function, and presents visual diagrams of the core signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Growth Differentiation Factor 15 (GDF15), also known as Macrophage Inhibitory Cytokine-1 (MIC-1), is a divergent member of the Transforming Growth Factor-beta (TGF-β) superfamily.[1] Under basal physiological conditions, GDF15 circulates at low levels.[2] However, its expression is robustly induced in response to a wide array of cellular stressors, including inflammation, tissue injury, oxidative stress, and cancer.[1][3] While initially studied in the context of cancer-associated anorexia and cachexia, recent research has solidified the role of GDF15 as a key physiological regulator of appetite and body weight.[4][5] Its unique mechanism of action, centered on a recently identified receptor in the hindbrain, has positioned the GDF15 pathway as a promising target for therapeutic interventions in metabolic diseases such as obesity.[6][7]

The GDF15 Signaling Pathway in Appetite Regulation

The anorexic effects of GDF15 are primarily mediated through its specific receptor, the Glial Cell-Derived Neurotrophic Factor (GDNF) Family Receptor Alpha-Like (GFRAL).[6][7] GFRAL is selectively expressed on the surface of neurons within the area postrema (AP) and the nucleus of the solitary tract (NTS) in the hindbrain.[5][6] These regions are critical for integrating peripheral signals related to satiety and malaise.

Upon binding to GFRAL, GDF15 recruits the receptor tyrosine kinase RET as a co-receptor, leading to the formation of a GDF15-GFRAL-RET ternary complex.[4][6] This complex formation triggers the autophosphorylation of RET and the activation of downstream intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt, Extracellular signal-regulated kinase (ERK), and Phospholipase C gamma (PLCγ) pathways.[6][8][9] The activation of these pathways in GFRAL-expressing neurons ultimately leads to a reduction in food intake.[5]

Quantitative Data on GDF15 in Appetite and Metabolism

The following tables summarize key quantitative findings from various studies investigating the role of GDF15.

Table 1: Circulating GDF15 Levels in Different Physiological and Pathological States

| Condition | Species | GDF15 Concentration | Reference |

| Healthy, normal weight | Human | < 1000 pg/mL | [2] |

| Obesity (Class II/III) | Human | Significantly increased vs. normal weight | [2] |

| Advanced Cancer | Human | 10,000 - 100,000 pg/mL | [2] |

| Normal Mice | Mouse | < 200 pg/mL (insufficient to suppress appetite) | [10] |

| High-Fat Diet (chronic) | Mouse | Significantly increased | [11] |

Table 2: Effects of Recombinant GDF15 Administration on Food Intake and Body Weight in Preclinical Models

| Model | GDF15 Dose/Treatment | Effect on Food Intake | Effect on Body Weight | Reference |

| Diet-Induced Obese (DIO) Mice | 10 mmol/kg rhGDF15 | ~80% reduction | ~20% reduction from baseline | [12] |

| C57BL/6J Mice | Infusion for 34 days | 15% reduction in high-fat-fed mice | 21.1% loss in high-fat-fed mice | [13] |

| Obese Cynomolgus Monkeys | 1.6 mg/kg long-acting GDF15 analog (weekly for 12 weeks) | 57.5% reduction at week 1, 31.5% at weeks 9-12 | 16% peak reduction | [14] |

| Male C57BL/6J Mice | Daily injections for 11 days | Reduced | Attenuated weight gain | [1] |

| Female C57BL/6J Mice | Daily injections for 11 days | Acute reduction followed by hyperphagia (no net change) | No significant impact | [1] |

Experimental Protocols

Quantification of GDF15 Levels by Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To measure the concentration of GDF15 in biological samples such as serum, plasma, or cell culture supernatant.

Materials:

-

Human GDF15 ELISA Kit (e.g., Abcam ab155432 or R&D Systems DGD150)[15][16]

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and tips

-

Wash bottle or automated plate washer

-

Distilled or deionized water

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions. This typically involves reconstituting lyophilized standards and diluting concentrated buffers.[17][18]

-

Standard Curve: Create a serial dilution of the GDF15 standard to generate a standard curve.

-

Sample Addition: Add standards and samples in duplicate to the wells of the antibody-coated microplate.[16]

-

Incubation: Incubate the plate, typically for 2 hours at room temperature, to allow the GDF15 in the samples and standards to bind to the immobilized antibody.[16]

-

Washing: Wash the wells multiple times to remove unbound substances.[16]

-

Detection Antibody: Add a biotinylated anti-human GDF15 antibody to each well and incubate. This antibody will bind to the captured GDF15.[15]

-

Washing: Repeat the washing step.

-

Enzyme Conjugate: Add a streptavidin-HRP (Horseradish Peroxidase) conjugate to each well and incubate. The streptavidin will bind to the biotinylated detection antibody.[15]

-

Washing: Repeat the washing step.

-

Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze a color change.[15]

-

Stop Reaction: Add a stop solution (e.g., sulfuric acid) to each well to terminate the reaction. The color will change from blue to yellow.[15]

-

Absorbance Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.[16]

-

Data Analysis: Calculate the concentration of GDF15 in the samples by interpolating their absorbance values from the standard curve.

In Vivo Studies of GDF15 Function Using Recombinant Protein Administration in Mice

Objective: To assess the effects of exogenous GDF15 on food intake, body weight, and other metabolic parameters in mice.

Materials:

-

Recombinant human or murine GDF15[19]

-

Vehicle (e.g., sterile saline or PBS)

-

Syringes and needles for injection (e.g., subcutaneous)

-

Animal balance

-

Metabolic cages for food intake monitoring

-

Experimental mice (e.g., C57BL/6J, diet-induced obese mice)

Procedure:

-

Animal Acclimation: Acclimate mice to individual housing and handling for a period before the experiment begins.

-

Baseline Measurements: Record baseline body weight and food intake for several days to establish a stable baseline for each animal.

-

Recombinant GDF15 Preparation: Reconstitute and dilute the recombinant GDF15 in the appropriate vehicle to the desired concentrations.[19]

-

Administration: Administer the prepared GDF15 solution or vehicle to the mice via the chosen route (e.g., subcutaneous injection). Dosing can be acute (single injection) or chronic (daily injections or osmotic mini-pump infusion).[12][13]

-

Monitoring:

-

Food Intake: Measure food intake at regular intervals (e.g., daily or more frequently for acute studies).

-

Body Weight: Record body weight daily.

-

Metabolic Parameters: At the end of the study, blood samples can be collected to measure glucose, insulin, and lipid levels. Tissues can also be harvested for further analysis.

-

-

Data Analysis: Compare the changes in food intake, body weight, and other parameters between the GDF15-treated and vehicle-treated groups.

Generation and Use of GFRAL Knockout (KO) Mice

Objective: To investigate the necessity of the GFRAL receptor for mediating the effects of GDF15.

Methodology:

-

Generation of GFRAL KO Mice: GFRAL knockout mice can be generated using standard gene-targeting techniques, such as CRISPR/Cas9, to introduce a null mutation in the Gfral gene.[20][21] The successful knockout should be confirmed by genotyping.

-

Experimental Design:

-

Divide GFRAL KO mice and their wild-type (WT) littermates into experimental groups.

-

Administer recombinant GDF15 or vehicle to both KO and WT mice.

-

Monitor food intake, body weight, and other relevant metabolic parameters as described in Protocol 4.2.

-

-

Expected Outcome: The anorexic and weight-reducing effects of GDF15 administration will be observed in the WT mice but will be absent or significantly attenuated in the GFRAL KO mice, demonstrating the essential role of GFRAL in mediating GDF15's actions.[20]

Conclusion and Future Directions

The discovery of the GDF15-GFRAL signaling pathway has significantly advanced our understanding of appetite regulation and energy homeostasis. The robust anorexic and weight-lowering effects of GDF15 in preclinical models have established it as a compelling therapeutic target for obesity and related metabolic disorders. However, several aspects require further investigation. The potential for nausea and conditioned taste aversion as side effects of GDF15-based therapies needs to be carefully evaluated in clinical settings.[11][12] Additionally, the sex-specific differences in the response to GDF15 observed in some studies warrant further exploration.[1] Continued research into the downstream neural circuits activated by GDF15 and the development of long-acting GDF15 analogs will be crucial for translating the therapeutic potential of this pathway into effective treatments for human metabolic diseases.

References

- 1. Daily GDF15 treatment has sex-specific effects on body weight and food intake and does not enhance the effects of voluntary physical activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 3. Frontiers | GDF15 and Growth Control [frontiersin.org]

- 4. researchgate.net [researchgate.net]